
Bis(1,3-dithian-2-yl)methane-d
Overview
Description
Bis(1,3-dithian-2-yl)methane-d is an organic compound with the molecular formula C₉H₁₅DS₄ and a molecular weight of 253.49. This compound is a derivative of bis(1,3-dithian-2-yl)methane, where one of the hydrogen atoms is replaced by deuterium.
Preparation Methods
The synthesis of bis(1,3-dithian-2-yl)methane-d typically involves the reaction of 1,3-dithiane with formaldehyde in the presence of a deuterium source. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate, and the product is usually stored at -20°C to maintain its stability .
The reaction involves the formation of a methylene bridge between two 1,3-dithiane rings, with deuterium incorporation achieved through the use of deuterated reagents .
Chemical Reactions Analysis
Bis(1,3-dithian-2-yl)methane-d undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane rings to thiols or other sulfur-containing compounds using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, mild to strong oxidizing or reducing agents, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Bis(1,3-dithian-2-yl)methane-d features two dithiane rings attached to a central methane carbon. The presence of sulfur atoms in the dithiane rings contributes to its nucleophilic character and makes it a valuable intermediate in synthetic chemistry.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the formation of complex molecules.
- Synthesis of β-Hydroxy Dithiane Derivatives : Research indicates that this compound can be used to synthesize β-hydroxy dithiane derivatives through alkylation reactions. For instance, the synthesis of 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol has been explored, demonstrating its utility in generating functionalized compounds .
Coordination Chemistry
The compound has potential applications as a chelating ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be advantageous for catalysis and material science.
- Chelating Ligands : The structural characteristics of this compound allow it to act as a bridging ligand in metal complexes. This property is crucial for developing new catalysts and materials with specific electronic properties .
Materials Science
In materials science, this compound can be utilized in the development of new polymers and nanomaterials. Its reactivity can facilitate the creation of materials with tailored properties.
- Polymer Synthesis : The compound can participate in polymerization reactions, leading to the formation of polysulfides or other functional polymers that have applications in electronics and coatings .
Case Study 1: Synthesis of Functionalized Dithianes
A study focused on synthesizing β-hydroxy dithiane derivatives using this compound demonstrated its effectiveness as a precursor for complex organic molecules. The research showcased various reaction pathways leading to different functional groups being introduced into the dithiane framework .
Case Study 2: Coordination Complexes
Research on the coordination chemistry involving this compound highlighted its role as a chelating agent for transition metals. The formation of stable metal complexes was investigated, revealing potential applications in catalysis and materials development .
Case Study 3: Polymer Development
Investigations into the polymerization capabilities of this compound showed promising results for creating new materials with enhanced properties. These polymers exhibited unique mechanical and thermal characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of bis(1,3-dithian-2-yl)methane-d involves its ability to act as an acyl anion equivalent in organic synthesis. This allows it to participate in various reactions, forming stable intermediates that can be further transformed into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(1,3-dithian-2-yl)methane-d can be compared with other similar compounds, such as:
Bis(1,3-dithian-2-yl)methane: The non-deuterated version of the compound, with similar chemical properties but different isotopic composition.
This compound₂: A compound where two hydrogen atoms are replaced by deuterium, offering different isotopic labeling for research purposes
The uniqueness of this compound lies in its deuterium incorporation, which can provide insights into reaction mechanisms and pathways through isotopic labeling studies .
Biological Activity
Bis(1,3-dithian-2-yl)methane-d, a deuterated compound, has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its role in metabolic studies, protein interactions, and its utility in analytical chemistry.
This compound (C9H14D2S4) features a methylene bridge connecting two 1,3-dithiane groups. The incorporation of deuterium enhances its stability and makes it an effective internal standard in NMR spectroscopy. This property allows for precise tracking of metabolic pathways without altering the biological activity of the molecules involved.
The primary mechanism of action for this compound lies in its ability to act as a labeled compound in biochemical research. The deuterium atoms facilitate the tracking of the compound through various chemical and biological processes, enabling researchers to study pathways and mechanisms with high precision.
Metabolic Tracing
One significant application of this compound is in metabolic research. Its stable isotope labeling allows for the tracing of biochemical reactions in vivo. This capability is crucial for understanding metabolic pathways and the dynamics of biochemical transformations without interference from the tracer itself.
Protein Interactions
The compound is also utilized in studying protein-protein interactions. By selectively incorporating this compound into specific sites within proteins, researchers can monitor interaction dynamics through changes in relaxation rates measured by NMR spectroscopy. This approach provides insights into the structure and dynamics of protein complexes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound | Structure | Key Features |
---|---|---|
Bis(1,3-dithian-2-yl)methane | Non-deuterated version | Used similarly but lacks deuterium labeling for tracking. |
1,3-Dithiane | Simpler dithiane without methylene | Basic structure used in various organic reactions but less versatile. |
2,2’-Methylenebis(1,3-dithiane) | Different substitution pattern | Offers different reactivity but does not provide NMR advantages. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(1,3-dithian-2-yl)methane-d, and how can reaction conditions be optimized to improve yield?
- Methodology : Begin with thioacetalization of deuterated methane precursors using 1,3-dithiane derivatives. Optimize reaction stoichiometry (e.g., molar ratios of sulfur-containing reactants) and temperature (e.g., 60–80°C for controlled cyclization). Monitor progress via TLC and adjust catalysts (e.g., BF₃·Et₂O) to enhance ring formation efficiency. Post-synthesis, employ column chromatography with silica gel and ethyl acetate/hexane gradients for purification .
Q. What chromatographic techniques are recommended for purifying this compound, and how do solvent systems affect separation efficiency?
- Methodology : Use reversed-phase HPLC with a C18 column and deuterated solvents (e.g., D₂O/ACN-d₃) to maintain isotopic integrity. For preparative-scale isolation, gradient elution (10–90% organic phase) minimizes co-elution of sulfur-containing byproducts. Validate purity via LC-MS (ESI+) and compare retention times against non-deuterated analogs .
Q. How should researchers address discrepancies in NMR data for this compound across different solvents?
- Methodology : Record ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) and DMSO-d₆ to assess solvent-induced shifts. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from dithiane rings. Compare experimental results with DFT-calculated chemical shifts (B3LYP/6-31G**) to confirm structural assignments .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Use inert-atmosphere gloveboxes for air-sensitive steps (e.g., thiol reactions). Equip fume hoods with H₂S detectors due to potential sulfur decomposition byproducts. Store deuterated compounds in amber vials under nitrogen to prevent isotopic exchange .
Advanced Research Questions
Q. How do computational methods like DFT assist in predicting the conformational stability of this compound?
- Methodology : Perform geometry optimizations at the B3LYP/6-31G** level to analyze chair-boat transitions in dithiane rings. Calculate Gibbs free energy differences (ΔG) to identify dominant conformers. Validate with variable-temperature NMR to correlate theoretical and experimental rotational barriers .
Q. What isotopic tracing techniques validate the deuterium incorporation in this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) with deuterium-specific isotopic patterns (e.g., M+1/M+2 ratios). Confirm site-specific deuteration via ²H NMR or IR spectroscopy, comparing C-D stretching frequencies (~2100 cm⁻¹) against non-deuterated analogs .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology : Perform frontier molecular orbital (FMO) analysis using DFT to identify nucleophilic/electrophilic sites. Test reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides. Monitor sulfur coordination to transition metals via XAS (X-ray absorption spectroscopy) .
Q. What strategies mitigate decomposition of this compound under thermal or oxidative conditions?
- Methodology : Introduce steric hindrance via methyl substituents on dithiane rings to reduce sulfur oxidation. Stabilize the compound in anhydrous solvents (e.g., THF-d₈) and add radical scavengers (e.g., BHT) during high-temperature reactions .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology : Grow single crystals via slow diffusion of deuterated hexane into a saturated acetone-d₆ solution. Refine X-ray diffraction data (Mo-Kα radiation) to determine bond lengths and dihedral angles between dithiane rings. Compare with non-deuterated structures to assess isotopic effects .
Q. What role does this compound play in studying sulfur-containing ligand systems in catalysis?
Properties
IUPAC Name |
2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-BNEYPBHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2SCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483965 | |
Record name | Bis(1,3-dithian-2-yl)methane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31401-53-3 | |
Record name | Bis(1,3-dithian-2-yl)methane-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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